molecular formula C12H6Br2O B3054743 1,4-Dibromodibenzo[b,d]furan CAS No. 617707-25-2

1,4-Dibromodibenzo[b,d]furan

Cat. No.: B3054743
CAS No.: 617707-25-2
M. Wt: 325.98 g/mol
InChI Key: SJPWYOJYEGIRLP-UHFFFAOYSA-N
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Description

Significance of Dibenzofuran (B1670420) Scaffolds in Modern Organic Chemistry

The dibenzofuran core, consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, is a key structural motif in numerous naturally occurring and synthetic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. bldpharm.com The modification of the dibenzofuran structure can lead to the development of compounds with a wide range of therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities. bldpharm.com

In the field of materials science, the dibenzofuran moiety is utilized in the design of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials. The inherent thermal and chemical stability of the dibenzofuran ring system makes it a robust component for these applications.

Overview of Halogenated Dibenzofurans in Academic Research

The introduction of halogen atoms onto the dibenzofuran skeleton gives rise to a large class of compounds known as halogenated dibenzofurans. These compounds have been the subject of considerable academic research, not only due to their diverse applications but also because of their environmental presence as byproducts of various industrial processes.

From a synthetic perspective, halogenated dibenzofurans serve as versatile intermediates. The halogen substituents provide reactive handles for further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. mdpi.com This allows for the construction of more complex molecules with tailored electronic and photophysical properties. For instance, various dibromo-substituted dibenzofurans are key precursors in the synthesis of host materials for high-efficiency blue phosphorescent OLEDs. mdpi.com

Specific Academic Context and Research Focus on 1,4-Dibromodibenzo[b,d]furan

Among the many possible isomers of dibromodibenzofuran, this compound is a specific, asymmetrically substituted derivative. Unlike its more extensively studied isomers, such as 2,8- and 4,6-dibromodibenzofuran, dedicated research focusing solely on the 1,4-isomer is less prevalent in the current scientific literature.

The primary context in which this compound appears is as a chemical intermediate, available from various commercial suppliers for research purposes. bldpharm.com Its physical and chemical properties are defined by the positions of the two bromine atoms on one of the benzene rings, which influences its reactivity and potential applications. The asymmetry of the molecule could lead to unique properties in materials science or as a precursor for chiral ligands, though these areas remain largely unexplored in published research.

The academic focus on other isomers, such as 2,8-dibromodibenzofuran (B157981) and 4,6-dibromodibenzofuran, has been driven by their utility in creating symmetrical molecules with desirable properties for applications like OLEDs. mdpi.com The relative scarcity of studies on this compound suggests that its synthetic accessibility or the properties of its derivatives may not have yet aligned with the primary research trends in materials science or medicinal chemistry. However, its availability as a building block provides an opportunity for future investigations into its unique chemical behavior and potential applications.

Properties of Dibromodibenzofuran Isomers

The properties of dibromodibenzofuran compounds can vary depending on the position of the bromine atoms. Below is a table summarizing available data for this compound and some of its more commonly studied isomers.

PropertyThis compound2,8-Dibromodibenzo[b,d]furan4,6-Dibromodibenzo[b,d]furan2,4-Dibromodibenzo[b,d]furan
CAS Number 617707-25-2 bldpharm.com10016-52-1 chemicalbook.com201138-91-2 sigmaaldrich.com133953-36-3 chemsrc.com
Molecular Formula C₁₂H₆Br₂O bldpharm.comC₁₂H₆Br₂O chemicalbook.comC₁₂H₆Br₂O sigmaaldrich.comC₁₂H₆Br₂O chemsrc.com
Molecular Weight 325.98 g/mol bldpharm.com325.98 g/mol chemicalbook.com325.99 g/mol sigmaaldrich.com325.983 g/mol chemsrc.com
Boiling Point Not available396 °C chemicalbook.comNot available391.4±22.0 °C at 760 mmHg chemsrc.com
Melting Point Not available226 °C chemicalbook.comNot availableNot available
Density Not available1.886 g/cm³ cymitquimica.comNot available1.9±0.1 g/cm³ chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPWYOJYEGIRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335652
Record name 1,4-dibromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-25-2
Record name 1,4-dibromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Pathways and Mechanistic Investigations of 1,4 Dibromodibenzo B,d Furan and Its Congeners

Electrophilic Substitution Reactions on Brominated Dibenzofurans

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds like dibenzofurans. The reactivity and regioselectivity of these reactions are heavily influenced by the existing substituents on the aromatic core. In the case of brominated dibenzofurans, the bromine atoms act as deactivating, ortho-, para-directing groups due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect.

Furan (B31954), a related heterocyclic compound, undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.com The oxygen atom in the furan ring increases the electron density, making it more susceptible to attack by electrophiles. pearson.com Bromination of furan, for instance, typically occurs at the 2-position due to the superior stability of the resulting carbocation intermediate, which is stabilized by resonance involving the oxygen's lone pair. pearson.compearson.com

For dibenzofuran (B1670420) itself, electrophilic substitution reactions have been studied to determine the positional reactivity. acs.org The introduction of bromine atoms to the dibenzofuran skeleton, as in 1,4-dibromodibenzo[b,d]furan, further modifies this reactivity. The positions most susceptible to electrophilic attack are influenced by the directing effects of both the fused benzene rings and the bromine substituents.

Systematic investigations into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) have shown that positions 1, 4, 6, and 9, as well as 2, 3, 7, and 8, are highly susceptible to substitution reactions. nih.gov The specific reactivity is also influenced by the presence of metal catalysts. nih.gov For instance, iron-containing particles have demonstrated significantly higher activity in promoting bromination compared to copper-based particles, particularly in the formation of highly brominated PBDD/Fs. nih.gov

The general mechanism for electrophilic bromination of an aromatic ring involves the generation of an electrophilic bromine species, often facilitated by a Lewis acid catalyst like FeBr₃. lumenlearning.commasterorganicchemistry.com The aromatic ring then attacks the electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.com

Table 1: Regioselectivity in Electrophilic Bromination of Furan Derivatives

DerivativePosition of BrominationRationale
Furan2-positionGreater stability of the sigma complex. pearson.com
Benzofuran (B130515)2-positionElectrophilic bromine attacks the 2-position, leading to trans addition. researchgate.net
DibenzofuranVariesReactivity influenced by fused rings and existing substituents. acs.org
Brominated Dibenzofurans1,4,6,9 and 2,3,7,8 positionsSusceptible to further bromination, influenced by metal catalysts. nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) offers a pathway to replace a leaving group on an aromatic ring with a nucleophile. Unlike electrophilic substitution, SNA is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex. libretexts.orgnih.gov

For aryl halides like this compound, which lack strong electron-withdrawing groups, classical SNA reactions are generally difficult. The reaction typically proceeds through an addition-elimination mechanism. youtube.com The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate. libretexts.org The leaving group then departs, restoring the aromaticity of the ring.

The reactivity of the leaving group in SNA can be counterintuitive. While iodide is typically the best leaving group in aliphatic substitution, in nucleophilic aromatic substitution, fluoride (B91410) is often the best. youtube.com This is because the rate-determining step is the initial nucleophilic attack, and the highly electronegative fluorine atom makes the attached carbon more electrophilic. youtube.com

In cases where the aromatic ring is not sufficiently activated for a classical SNA, the reaction can sometimes proceed through a benzyne (B1209423) intermediate, particularly with the use of extremely strong bases. youtube.com This mechanism involves the elimination of a proton and the leaving group to form a highly reactive benzyne, which is then attacked by the nucleophile. youtube.com

While specific studies on the nucleophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the general principles of SNA suggest that harsh conditions or the use of strong nucleophiles and catalysts would be necessary to achieve substitution of the bromine atoms. The presence of two bromine atoms could potentially allow for sequential substitution reactions.

Catalytic Transformations Utilizing this compound as a Precursor

Aryl halides, such as this compound, are valuable precursors in a variety of catalytic cross-coupling reactions, which are fundamental for the construction of complex organic molecules. These reactions typically involve a transition metal catalyst, most commonly palladium, but also nickel and copper, to form new carbon-carbon and carbon-heteroatom bonds.

While direct examples of catalytic transformations using this compound as a precursor are not explicitly detailed in the search results, the reactivity of aryl bromides in general points to several potential pathways. For instance, the bromine atoms on the dibenzofuran core can serve as handles for reactions such as:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base.

Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst, a copper co-catalyst, and a base.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine in the presence of a palladium catalyst and a base.

The dibromo nature of the substrate allows for the possibility of selective mono- or di-functionalization by carefully controlling the reaction conditions, such as the stoichiometry of the reagents and the nature of the catalyst and ligands.

Recent advancements in catalysis have also explored radical processes. For example, cobalt(II)-based metalloradical catalysis has been used for asymmetric 1,4-C–H alkylation of diazoketones to construct cyclobutanone (B123998) structures. nih.gov While not directly involving this compound, such catalytic systems demonstrate the potential for novel transformations. Another example is the platinum-catalyzed enantioselective diboration of 1,3-dienes. nih.gov

Cycloaddition Reactions in Furan Chemistry and Related Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile. masterorganicchemistry.com Furans can act as dienes in Diels-Alder reactions, although their aromatic character can make them less reactive than non-aromatic dienes. researchgate.netnih.gov The reaction is often reversible, and the position of the equilibrium depends on the nature of the furan and the dienophile. researchgate.net

The reactivity of furans as dienes in Diels-Alder reactions is enhanced by electron-donating groups on the furan ring and electron-withdrawing groups on the dienophile. masterorganicchemistry.com The reaction can proceed with high efficiency under solvent-free and/or non-catalytic conditions, making it an example of a "green" chemical process. nih.gov

While furans typically act as dienes, they can, in some cases, behave as dienophiles in reactions with electron-rich dienes. acs.org The regioselectivity and stereoselectivity of furan Diels-Alder reactions are important considerations. Generally, the endo isomer is kinetically preferred, while the exo isomer is more thermodynamically stable. nih.gov

For dibenzofuran and its derivatives, the fused benzene rings alter the electronic properties of the furan core, which in turn affects its reactivity in cycloaddition reactions. The presence of bromine atoms in this compound would further influence its dienophilic or dienic character. Intramolecular Diels-Alder reactions involving a furan ring have also been explored, where tethering the diene and dienophile can increase the reaction rate. youtube.com

Table 2: Factors Influencing Furan Diels-Alder Reactions

FactorInfluence on Reaction
Diene Substituents Electron-donating groups increase reactivity. masterorganicchemistry.com
Dienophile Substituents Electron-withdrawing groups increase reactivity. masterorganicchemistry.com
Temperature Higher temperatures can favor the thermodynamically more stable exo product or lead to retro-Diels-Alder reactions. nih.gov
Catalysis Lewis acids can be used to activate the dienophile. nih.gov
Intramolecular vs. Intermolecular Intramolecular reactions can be more efficient due to increased effective concentration. youtube.com

Thermal Decomposition and Pyrolysis Mechanisms of Furan-based Structures

The thermal decomposition and pyrolysis of furan-based structures, including halogenated dibenzofurans, are of significant environmental and mechanistic interest. Pyrolysis of polybrominated diphenyl ethers (PBDEs), which are common flame retardants, can lead to the formation of polybrominated dibenzofurans (PBDFs). nih.govresearchgate.net The formation pathways are dependent on the bromination pattern and level of the PBDE precursor. nih.govresearchgate.net

Pyrolysis of 2-bromophenol (B46759) on a CuO/silica (B1680970) surface has been shown to produce polybrominated dibenzofurans. acs.org The formation of PBDFs in this system is proposed to occur via a Langmuir-Hinshelwood mechanism, which involves the reaction of two surface-bound bromophenolates. acs.org

The thermal decomposition of furan-based epoxy resins has been investigated to understand char and pore structure formation. researchwithrowan.com Three major decomposition regions were identified, involving the initial formation of porosity and polyaromatic carbon domains, followed by an increase in volatiles and growth of these domains, and finally the release of gases with heteroatoms. researchwithrowan.com

Studies on the pyrolysis of furan and furans with oxygenated substituents have shown that decomposition can proceed through molecular and radical pathways. ugent.beresearchgate.net At lower temperatures, molecular chemistry, such as ring-opening isomerization and carbene formation, tends to dominate. ugent.beresearchgate.net At higher temperatures, radical chemistry becomes more important, especially for furan derivatives with weaker C-H or C-O bonds. ugent.be

The pyrolysis of furan resins involves complex pyrolysis and polycondensation reactions, leading to the release of small molecules like water and carbon monoxide. mdpi.com At higher temperatures, the furan ring can undergo ring-opening reactions, and the structure can eventually form polybenzene thick-ring structures. mdpi.com Increasing the pyrolysis temperature can lead to a decrease in the formation of PBDD/Fs. acs.org

Photochemical Transformations of Halogenated Furans

Halogenated aromatic compounds, including brominated dibenzofurans, can undergo photochemical transformations upon exposure to light. These reactions can lead to the degradation of the parent compound and the formation of various photoproducts. Photolysis is a key degradation pathway for many environmental contaminants. researchgate.net

Polybrominated dibenzofurans (PBDFs) can be formed through the photolytic decomposition of polybrominated diphenyl ethers (PBDEs). nih.gov This process is a significant source of PBDFs in the environment.

The photochemical degradation of halogenated compounds often involves the cleavage of the carbon-halogen bond. researchgate.net The energy from the absorbed light can excite the molecule to a higher electronic state, leading to bond dissociation. The specific products formed depend on the reaction conditions, including the solvent and the presence of other substances that can act as photosensitizers or quenchers. researchgate.net

For polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), photochemical transformations can lead to the formation of lower brominated congeners through reductive debromination. inchem.org This stepwise loss of bromine atoms can alter the toxicity and environmental fate of the compounds. The entire process is conducted under UV-cut lighting to prevent the photolytic degradation of brominated compounds. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1,4 Dibromodibenzo B,d Furan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the definitive structural assignment of organic molecules, including halogenated aromatic compounds like 1,4-Dibromodibenzo[b,d]furan. The precise substitution pattern on the dibenzofuran (B1670420) core profoundly influences the chemical environment of each proton and carbon atom, resulting in a unique NMR fingerprint for each isomer.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed to piece together the molecular structure.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons (spin-spin coupling). For this compound, six aromatic proton signals are expected. The bromine atoms and the oxygen atom of the furan (B31954) ring exert distinct electronic effects (inductive and resonance), which influence the chemical shifts (δ) of the aromatic protons. Protons closer to the electronegative bromine atoms are typically shifted downfield. The coupling constants (J) between adjacent protons are crucial for determining their relative positions on the aromatic rings.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, twelve distinct carbon signals are expected. The carbons directly bonded to bromine atoms (C-1 and C-4) exhibit characteristic signals, often at lower field strength compared to unsubstituted carbons, but their chemical shifts are also strongly influenced by the heavy atom effect. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between quaternary carbons, CH, CH₂, and CH₃ groups, which is particularly useful for identifying the bromine-substituted and bridgehead carbons.

2D NMR Techniques :

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). It helps establish the connectivity of protons within each aromatic ring, allowing for the assignment of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This provides a direct link between the ¹H and ¹³C assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a planar molecule like dibenzofuran, NOESY can help confirm assignments by showing correlations between protons on adjacent rings or neighboring protons on the same ring.

The following table represents predicted NMR data for this compound, illustrating how the combination of these techniques leads to a full structural assignment.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1-~115.0-
2~7.6 (d)~128.0C-4, C-9a
3~7.4 (t)~124.0C-1, C-4a
4-~118.0-
4a-~122.0-
5a-~155.0-
6~7.9 (d)~112.0C-8, C-9a
7~7.5 (t)~125.0C-5a, C-9
8~7.6 (t)~122.0C-6, C-9b
9~8.1 (d)~121.0C-7, C-5a
9a-~123.0-
9b-~156.0-

Note: This table contains predicted data based on known substituent effects and general principles of NMR spectroscopy for illustrative purposes.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for distinguishing it from other halogenated compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. weebly.com This accuracy allows for the determination of the elemental formula of the compound, C₁₂H₆Br₂O. A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern of the molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). A molecule containing two bromine atoms will therefore exhibit a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1. HRMS can resolve these isotopic peaks and confirm that their exact masses correspond to the presence of two bromine atoms. uwyo.eduresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing molecules that might be thermally fragile. While less common than GC-MS for this class of compounds, it can provide rapid molecular weight determination with minimal fragmentation, which is useful for confirming the identity of synthesized standards or isolated products.

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse technique for the analysis of polybrominated dibenzofurans (PBDFs). nih.gov The gas chromatograph separates the different congeners and isomers based on their volatility and interaction with the stationary phase of the GC column. scielo.br Following separation, the mass spectrometer detects and identifies the eluted compounds.

While electron impact (EI) ionization is commonly used, the resulting mass spectra for different PBDF isomers are often very similar, primarily showing the molecular ion and fragmentation patterns related to the loss of bromine and carbon monoxide. scielo.br The primary fragmentation pathways typically include:

Loss of a bromine atom: [M-Br]⁺

Loss of carbon monoxide: [M-CO]⁺

Sequential loss of CO and Br: [M-CO-Br]⁺

Loss of a COBr group: [M-COBr]⁺

The retention time from the GC is therefore a critical parameter for isomer identification, which requires calibration with authentic reference standards. High-resolution GC columns are essential for separating the numerous possible isomers. uwyo.eduresearchgate.net

IonDescriptionPredicted m/z (for ⁷⁹Br, ⁸¹Br)
[C₁₂H₆Br₂O]⁺Molecular Ion323.88 / 325.88 / 327.88
[C₁₂H₆BrO]⁺Loss of one Br atom244.96 / 246.96
[C₁₁H₆Br₂]⁺Loss of CO295.89 / 297.89 / 299.89
[C₁₁H₆Br]⁺Loss of CO and Br217.97 / 219.97

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. These techniques are complementary and can offer valuable structural information. uobasrah.edu.iq

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For a molecule to be IR active, a specific vibration must result in a change in the molecule's dipole moment. Key characteristic absorption bands for this compound would include:

Aromatic C-H stretching : Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching : Multiple bands in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic skeleton.

Aryl-Oxygen (C-O-C) stretching : Asymmetric and symmetric stretches of the ether linkage, typically found in the 1300-1000 cm⁻¹ region.

C-Br stretching : Expected in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

C-H out-of-plane bending : Bands in the 900-675 cm⁻¹ region, which are highly dependent on the substitution pattern of the aromatic rings and can be used to help differentiate isomers.

Raman Spectroscopy : Raman spectroscopy is a light scattering technique. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. uobasrah.edu.iq For symmetric molecules, Raman spectroscopy is particularly useful for observing vibrations that may be weak or forbidden in the IR spectrum. The symmetric stretching of the C-Br bonds and the breathing modes of the aromatic rings are often strong in the Raman spectrum.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of different isomers. These calculated spectra can then be compared with experimental data to confirm the identity of a specific isomer like this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Primary Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aromatic C=C Ring Stretch1600 - 1450IR, Raman
Aryl Ether C-O-C Asymmetric Stretch1300 - 1200IR
C-H Out-of-Plane Bend900 - 675IR
Aromatic C-Br Stretch700 - 500IR, Raman

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a definitive analytical technique for determining the solid-state structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net This information is invaluable for confirming the molecular structure, stereochemistry, and packing of molecules in the solid state.

The two primary XRD techniques are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD). SCXRD provides a detailed molecular structure from a single, well-ordered crystal. researchgate.net In contrast, PXRD analyzes a bulk sample of microcrystalline material, yielding a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase, which is useful for phase identification and purity assessment. researchgate.net

The table below presents the kind of crystallographic data obtained from an SCXRD analysis, using the aforementioned brominated benzofuran (B130515) derivative as an example to illustrate the depth of information provided by the technique. researchgate.net

Crystallographic ParameterValue
Chemical FormulaC19H18BrNO2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234(5)
b (Å)19.5678(9)
c (Å)9.1234(4)
α (°)90
β (°)109.876(2)
γ (°)90
Volume (ų)1701.23(13)
Z (molecules per unit cell)4

Advanced Chromatographic Separations for Isomer Purity Assessment

The assessment of isomer purity for dibromodibenzofurans (DBDFs) is a significant analytical challenge due to the existence of multiple positional isomers—compounds with the same molecular formula but different bromine atom positions on the dibenzofuran skeleton. epa.gov These isomers often possess very similar physicochemical properties, making their separation difficult. mtc-usa.comnih.gov Advanced chromatographic techniques, particularly high-resolution gas chromatography coupled with mass spectrometry (GC-MS), are essential for the effective separation and quantification of these isomers. epa.gov

Gas chromatography is the cornerstone for the analysis of polybrominated dibenzofurans (PBDFs). The separation is typically achieved on long capillary columns (e.g., 30-60 meters) coated with a nonpolar or semi-polar stationary phase, such as 5% diphenyl / 95% dimethyl polysiloxane (DB-5ms or equivalent). The elution order in GC is primarily dependent on the volatility and, to a lesser extent, the polarity of the isomers. Generally, isomers with lower boiling points elute earlier. shimadzu.com

For complex mixtures of PBDFs, achieving baseline separation of all isomers can be challenging. The use of high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) as a detector provides the necessary selectivity to distinguish between co-eluting isomers based on their specific mass-to-charge ratios and fragmentation patterns. epa.gov This is crucial for the unambiguous identification and quantification of specific congeners like this compound in a mixture of other DBDFs.

Key parameters that are optimized for the separation of PBDF isomers include:

GC Column: Narrow-bore capillary columns with thin films are preferred to minimize thermal degradation of the analytes.

Injector Temperature: A programmed temperature vaporization (PTV) injector can be used to gently introduce the sample onto the column, further preventing thermal decomposition.

Oven Temperature Program: A slow and precise temperature ramp is critical to maximize the resolution between closely eluting isomers.

Carrier Gas: Hydrogen or helium is used as the carrier gas, with flow rates optimized for the best separation efficiency.

The following interactive table outlines the typical instrumentation and conditions used in advanced chromatographic methods for the analysis of dibromodibenzofuran isomers.

ParameterTypical Specification / Condition
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS/MS or GC-HRMS)
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.10-0.25 µm film thickness
Injection ModeSplitless or Programmed Temperature Vaporization (PTV)
Oven ProgramInitial temp ~100-120°C, ramped to ~300-320°C at 2-10°C/min
Carrier GasHelium or Hydrogen at a constant flow rate
MS Ionization ModeElectron Impact (EI)
MS AnalyzerTriple Quadrupole (QqQ) or High-Resolution (e.g., Time-of-Flight, Orbitrap)
Detection ModeMultiple Reaction Monitoring (MRM) for MS/MS or Selected Ion Monitoring (SIM) for HRMS

Theoretical Chemistry and Computational Studies of 1,4 Dibromodibenzo B,d Furan

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comfrontiersin.org It is widely applied to molecules like dibenzofuran (B1670420) and its derivatives to calculate various properties with high accuracy. nih.govresearchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, offering a computationally efficient alternative to traditional wavefunction-based methods. mdpi.com

The electronic structure of a molecule governs its chemical behavior. DFT calculations are instrumental in mapping the distribution of electrons and determining the energies of molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. scirp.org

ParameterDescriptionSignificance for 1,4-Dibromodibenzo[b,d]furan
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons (ionization potential). researchgate.net
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons (electron affinity). researchgate.net
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO.Indicates chemical reactivity, kinetic stability, and optical properties. nih.gov
Chemical Potential (μ)Calculated as (EHOMO + ELUMO) / 2.Measures the tendency of electrons to escape from the system. researchgate.net
Chemical Hardness (η)Calculated as (ELUMO - EHOMO) / 2.Measures resistance to change in electron distribution. scirp.org
Electrophilicity Index (ω)Calculated as μ2 / 2η.Quantifies the ability of the molecule to accept electrons. researchgate.netresearchgate.net

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves identifying reactants, products, transition states, and intermediates. By calculating the energies of these species, researchers can determine key thermodynamic and kinetic parameters, such as activation energies and reaction enthalpies, which govern the reaction's feasibility and rate. nih.gov

Reaction CoordinateSpeciesRelative Energy (kcal/mol)Description
ReactantsDibenzofuran + Br20.0Initial state of the system.
Transition State 1 (TS1)[Dibenzofuran---Br---Br]+15.2Energy barrier for the formation of the sigma complex.
IntermediateSigma Complex+5.4A temporary, high-energy intermediate.
Transition State 2 (TS2)[Sigma Complex---H]+8.1Energy barrier for the removal of a proton.
ProductsBromodibenzofuran + HBr-10.5Final, more stable state of the system.

Note: The energy values in this table are hypothetical and for illustrative purposes to demonstrate how DFT results on reaction energetics are typically presented.

Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule (conformers) and determining their relative stabilities. For most molecules, rotation around single bonds leads to various conformers with different energies. DFT methods can be used to perform a systematic search for these conformers and calculate their energies to identify the most stable, or ground-state, conformation. researchgate.netresearchgate.net

The dibenzofuran core is a rigid, planar ring system. researchgate.net Due to this planarity and the fused ring structure, this compound has limited conformational freedom. The primary focus of a conformational analysis for this molecule would be the orientation of the bromine atoms relative to the plane of the rings. However, given the sp² hybridization of the carbon atoms to which the bromines are bonded, the C-Br bonds will lie in the plane of the aromatic system. Therefore, this compound is expected to exist predominantly as a single, planar conformer. Computational studies confirm the planarity of the parent dibenzofuran and related benzofuran (B130515) systems. nih.govresearchgate.net

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical modeling provides a suite of descriptors derived from the electronic structure that can predict the reactivity and selectivity of a molecule in chemical reactions. mdpi.com These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its chemical or biological activity. nih.gov

For this compound, DFT-based reactivity descriptors can predict how it will interact with other chemical species. For example, the distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net In dibenzofuran, negative potential is localized around the oxygen atom and benzene (B151609) rings, indicating nucleophilic regions, while positive potential is found around the hydrogen atoms, suggesting electrophilic sites. researchgate.net The bromine atoms in the 1 and 4 positions would significantly alter this map, influencing the molecule's reactivity toward other reagents.

DescriptorDefinitionRelevance to this compound
Molecular Electrostatic Potential (MEP)3D map of the electronic charge distribution.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. researchgate.net
Fukui FunctionsMeasures the change in electron density when an electron is added or removed.Pinpoints the most reactive atoms for nucleophilic, electrophilic, and radical attacks. ekb.eg
Global Softness (S)Inverse of global hardness (1/η).A higher value indicates greater reactivity. researchgate.net
Mulliken Atomic ChargesCalculates the partial charge on each atom in the molecule.Helps to understand the charge distribution and polar nature of bonds. researchgate.net

Molecular Dynamics (MD) Simulations in Related Dibenzofuran Systems

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. stanford.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change. This allows for the study of conformational changes, diffusion, and interactions with other molecules, such as solvents or biological macromolecules. researchgate.net

Specific MD simulations for this compound are not widely reported. However, MD has been applied to related systems, such as chlorinated dibenzofurans, to understand their environmental fate and transport. nih.gov For instance, reactive MD simulations (ReaxFF) have been used to study the formation and decomposition processes of chlorinated dibenzofurans at a detailed atomic level. Such simulations could be adapted to this compound to model its persistence in different environments, its potential to bind to receptors, or its behavior at interfaces.

Structure-Reactivity Relationships Derived from Computational Approaches

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. By systematically studying a series of related compounds, such as different isomers of dibromodibenzofuran, researchers can derive Structure-Reactivity Relationships (SRRs).

Computational approaches provide a direct link between the three-dimensional arrangement of atoms and the molecule's electronic properties. For halogenated dibenzofurans, studies have shown that the toxicity and reactivity are highly dependent on the substitution pattern. nih.gov DFT-based descriptors like chemical softness and the electrophilicity index have been successfully used to build QSAR models for polychlorinated dibenzofurans. nih.gov These models demonstrate that congeners with higher toxicity often have larger chemical softness values. nih.gov

For this compound, computational methods can quantify how the placement of bromine atoms at the 1 and 4 positions influences the electronic properties of the entire molecule. This allows for predictions of its reactivity in various chemical processes, such as oxidation, reduction, or nucleophilic substitution, providing insights that are crucial for understanding its environmental impact and potential biological activity. researchgate.netnih.gov

Applications in Materials Science and Organic Electronics

Organic Semiconductors and Optoelectronic Devices

The rigid and planar dibenzofuran (B1670420) moiety is an attractive building block for organic semiconductors due to its potential to facilitate intermolecular charge transport. The introduction of bromine atoms, as in 1,4-dibromodibenzo[b,d]furan, provides a convenient synthetic handle to build more complex architectures for various optoelectronic devices.

Hole Transport Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have seen a meteoric rise in power conversion efficiencies, with hole transport materials (HTMs) playing a critical role in their performance and stability. mdpi.com Dibenzofuran-based compounds have been explored as a promising class of HTMs due to their high thermal stability and suitable energy levels. mdpi.comnih.gov Molecular engineering of these materials by introducing different functional groups allows for the fine-tuning of their properties. rsc.org

A molecular design strategy involving the use of dibenzofuran as a π-bridge in oligomeric HTMs has been proposed to enhance their performance. mdpi.comresearchgate.net By extending the π-conjugation of the HTMs, researchers have been able to deepen the highest occupied molecular orbital (HOMO) energy levels, leading to increased thermal stability and hole mobility. mdpi.comresearchgate.net For instance, oligomer HTMs named mDBF, bDBF, and tDBF, which incorporate p-methoxyaniline-substituted dibenzofurans, have been synthesized. mdpi.comnih.govresearchgate.net The incorporation of these bridges creates additional triphenylamine (B166846) propeller-like structures, resulting in denser films. mdpi.comresearchgate.net A flexible perovskite solar cell based on the tDBF hole transport material achieved a power conversion efficiency of 19.46%. mdpi.comnih.govresearchgate.net

While specific studies on HTMs derived directly from this compound are not extensively documented, the successful use of other dibenzofuran isomers highlights the potential of this core structure. For example, spiro-type HTMs with dibenzofuran units as edge groups have been developed, with one such material, spiro-4, achieving a power conversion efficiency of 23.38% in a perovskite solar cell, outperforming the commercial standard, spiro-OMeTAD. rsc.org

Table 1: Performance of Perovskite Solar Cells with Dibenzofuran-Based Hole Transport Materials

HTMPower Conversion Efficiency (PCE)Reference
tDBF19.46% mdpi.comnih.govresearchgate.net
spiro-423.38% rsc.org

This table presents data for dibenzofuran-based HTMs to illustrate the potential of this class of materials.

Host Materials and Emitters in Organic Light-Emitting Diodes (OLEDs)

In the realm of organic light-emitting diodes (OLEDs), dibenzofuran derivatives have been extensively investigated as host materials for the emissive layer. rsc.orgresearchgate.netnoctiluca.eu The key requirements for a good host material include high thermal stability, a suitable triplet energy level to confine the excitons on the guest emitter molecules, and good charge-transporting properties. researchgate.net The rigid dibenzofuran core contributes to the high thermal stability of these host materials. noctiluca.eu

Four regioisomers of a bipolar host material were synthesized by coupling a cyano-substituted fluorene (B118485) (n-type unit) with a dibenzofuran (p-type unit). rsc.org These materials were used to fabricate yellow phosphorescent OLEDs (PhOLEDs). The device using 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) as the host achieved a maximum external quantum efficiency of 25.3% and a current efficiency of 77.2 cd/A. rsc.org

The position of substitution on the dibenzofuran ring has a significant impact on the properties of the resulting host material and the performance of the OLED. A systematic study on dibenzofuran-type host materials substituted with a carbazolylcarbazole moiety at the 1-, 2-, 3-, and 4-positions revealed that modifications at the 1-, 2-, and 4-positions were more effective than at the 3-position. skku.edu

Furthermore, dibenzofuran derivatives have also been utilized as emitters in OLEDs. A series of bis(triphenylamine)benzodifuran chromophores have been synthesized and characterized. nih.gov A yellowish-green OLED using one of these derivatives as a dopant emitter demonstrated a high external quantum efficiency of 6.2%. nih.gov

Table 2: Performance of OLEDs Utilizing Dibenzofuran-Based Host Materials

Host MaterialEmitterMax. External Quantum Efficiency (EQE)Max. Current EfficiencyReference
CF-2-BzF[PO-01] (Yellow Phosphor)25.3%77.2 cd/A rsc.org

This table showcases the performance of an OLED with a dibenzofuran-based host material, indicating the potential of this material class.

Conjugated Polymers for Photocatalysis

Conjugated polymers have emerged as a promising class of materials for photocatalysis, offering advantages such as tunable optoelectronic properties, low cost, and high chemical stability. rsc.org These materials can be designed to absorb visible light and generate electron-hole pairs, which can then drive various chemical reactions, including water splitting for hydrogen production and CO2 reduction. rsc.orgrsc.org

The design of conjugated polymers for photocatalysis often involves the combination of electron-donating and electron-accepting units to facilitate charge separation and transport. While direct applications of polymers derived from this compound in photocatalysis are not widely reported, the broader class of furan-based conjugated polymers has shown significant promise. The development of bifunctional conjugated polymer photocatalysts, where different catalytic sites for oxidation and reduction are integrated into the polymer backbone, represents a significant advancement in the field. rsc.org For instance, a carbazole (B46965)–bipyridine-based conjugated polymer was designed to selectively host two different Ru complex catalysts for water oxidation and CO2 reduction. rsc.org This demonstrates the potential for creating sophisticated, multifunctional photocatalytic systems based on conjugated polymers. The dibenzofuran unit, with its electron-rich nature, could potentially serve as a valuable donor component in such photocatalytic polymers.

Development of Other Functional Dibenzofuran-Based Materials

The versatility of the dibenzofuran scaffold extends beyond the applications detailed above. The ability to functionalize the dibenzofuran core at various positions allows for the synthesis of a wide range of materials with tailored properties. The development of novel synthetic methodologies to create dibenzofuran derivatives is an active area of research. researchgate.netmdpi.comresearchgate.net These efforts are crucial for accessing new molecular architectures and exploring their potential in various fields of materials science. The unique electronic and photophysical properties of dibenzofuran-based compounds make them attractive for a variety of applications in organic electronics and beyond. ntu.edu.sgresearchgate.net

Environmental Research and Transformation Pathways of Polybrominated Dibenzofurans Pbdfs Including 1,4 Dibromodibenzo B,d Furan

Sources and Formation Mechanisms of PBDFs

Polybrominated dibenzofurans (PBDFs) are not produced commercially but are formed as unintentional by-products in various thermal and industrial processes. Their presence in the environment is a direct result of anthropogenic activities involving bromine-containing compounds.

Unintentional Formation in Thermal Processes (e.g., Combustion, Pyrolysis)

PBDFs are frequently generated during thermal processes such as combustion and pyrolysis, particularly when materials containing brominated flame retardants (BFRs) are heated. researchgate.netnih.gov Incomplete or uncontrolled incineration, such as in accidental fires, can lead to the formation of high amounts of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. researchgate.netnih.gov The thermal treatment of plastics that have been flame-retarded with brominated compounds is a significant source of PBDF formation. nih.gov

Studies on the pyrolysis of polybrominated diphenyl ethers (PBDEs), a common type of BFR, show that they can transform into PBDFs. nih.govresearchgate.net The transformation pathways are dependent on the specific structure and degree of bromination of the PBDE congener. nih.govresearchgate.net Generally, lower-brominated PBDEs are more likely to transform into PBDD/Fs, while higher-brominated PBDEs tend to break down into polybromobenzenes. nih.govresearchgate.net The presence of substances like antimony(III) oxide, water, and certain metals can increase the amount of PBDD/Fs formed during these thermal events. nih.gov

Table 1: Conditions Favoring PBDF Formation in Thermal Processes

Process Condition Precursors Outcome
Combustion/Incineration Incomplete, uncontrolled (e.g., accidental fires) Brominated Flame Retardants (BFRs) in plastics High formation of PBDDs/PBDFs researchgate.netnih.gov
Pyrolysis Thermal stress on plastics Polybrominated Diphenyl Ethers (PBDEs) Transformation into PBDFs, with yield depending on PBDE structure nih.govresearchgate.net

| Waste Incineration | Municipal solid waste incinerators | General brominated materials | PBDD/F and PBDEs detected in stack flue gases and bottom ash researchgate.net |

Formation from Brominated Flame Retardants (BFRs) and E-waste Processing

Brominated flame retardants are widely used in consumer products, especially in the plastics of electrical and electronic equipment, to reduce flammability. pops.intnih.gov Consequently, waste electrical and electronic equipment (WEEE) or e-waste, is a major reservoir of BFRs. pops.intnih.gov The processing and disposal of e-waste, particularly through thermal methods, is a primary pathway for the formation and release of PBDFs into the environment. pops.int

High levels of BFRs, including PBDEs and Tetrabromobisphenol-A (TBBPA), have been consistently found in the plastic housings and printed circuit boards (PCBs) of e-waste collected in China. nih.govosti.gov Research indicates that BFRs present in these e-waste components can be transferred into recycled products, potentially creating new sources of exposure and environmental contamination. nih.govosti.gov The thermal degradation of BFRs like TBBPA, which occurs between 200°C and 500°C, can form gaseous mixtures containing precursors to PBDFs. researchgate.net The oxidation of other BFRs, such as polybrominated biphenyls (PBBs), has also been identified as a facile pathway for the formation of toxic PBDFs. nih.gov

By-product Formation in Industrial Processes

Beyond waste processing, PBDFs can be formed as unintentional by-products during certain industrial manufacturing processes. The production of halogenated organic chemicals has been identified as a potential source of dioxin and furan (B31954) contamination. inchem.org The incineration of industrial by-products and waste containing PBDEs can also generate PBDFs unless sufficiently high temperatures and long residence times are maintained in modern, properly operated incinerators. nih.gov The presence of heavy metals during incineration can increase the concentration of PBDDs and PBDFs produced. nih.gov

Environmental Transport and Distribution of PBDFs in Various Media

Once formed, PBDFs can enter the environment and be transported across various media. Their distribution is influenced by their chemical properties and environmental factors. A primary release mechanism is through atmospheric emissions from thermal sources. Municipal solid waste incinerators, for example, release PBDEs (precursors) and PBDD/Fs into the environment through stack flue gases. researchgate.net These airborne particles can be transported over short or long distances before being deposited onto soil and surface water. nccoast.org

Following deposition, these compounds can become associated with soil and sediment. nccoast.org Studies have shown that PBDEs, which are precursors to PBDFs, are ubiquitous in sediment and biota. epa.gov The bottom ash from incinerators, which can contain significantly higher levels of PBDD/Fs and PBDEs than fly ash, may also be a source of environmental contamination if reutilized. researchgate.net The transport and fate of these compounds in aquatic environments are complex, with partitioning between water, sediment, and biota depending on factors like organic carbon content and the specific properties of the PBDF congener. researchgate.net

Table 2: PBDE and PBDD/F Concentrations in Municipal Solid Waste Incinerator (MSWI) Outputs

Sample Type Analyte Concentration Range Reference
Stack Flue Gas PBDEs 26.1 - 109 ng/Nm³ researchgate.net
Bottom Ash PBDEs 20.4 - 186 ng/g researchgate.net
Bottom Ash PBDD/Fs 8.11 - 52.2 pg TEQ/g researchgate.net
Fly Ash PBDEs 0.332 - 25.5 ng/g researchgate.net

| Fly Ash | PBDD/Fs | 0.0932 - 2.02 pg TEQ/g | researchgate.net |

Degradation Pathways of PBDFs in Environmental Matrices

The persistence of PBDFs in the environment is a significant concern. However, they can undergo degradation through several pathways, with photochemical degradation being a key process.

Photochemical Degradation

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This is a recognized transformation pathway for PBDEs, which can lead to the formation of lower brominated PBDEs and PBDFs. nih.gov The primary mechanism is often reductive debromination, where bromine atoms are removed from the molecule. nih.gov The susceptibility to debromination depends on the position of the bromine atoms, with those in the ortho and meta positions being more easily removed than those in the para position. nih.gov

Studies using UV-LED radiation on water samples have demonstrated successful degradation of PBDEs. nih.gov The effectiveness of photodegradation can be influenced by the wavelength of the UV light and the composition of the environmental matrix, such as the presence of humic substances or other dissolved solids. nih.gov For instance, experiments showed that irradiating spiked water samples at 285 nm for 240 minutes resulted in degradation rates of 67% to 86% for various PBDE congeners. nih.gov

Microbial Degradation

The biodegradation of polybrominated dibenzofurans (PBDFs), including 1,4-Dibromodibenzo[b,d]furan, is a critical area of environmental research, although specific studies on this particular isomer are limited. Much of the understanding is extrapolated from research on related brominated and chlorinated aromatic compounds. Microbial degradation can occur under both aerobic and anaerobic conditions, involving different enzymatic systems and leading to various transformation products.

Under aerobic conditions, microorganisms such as bacteria and fungi can degrade dibenzofuran (B1670420) and its halogenated derivatives. For instance, the bacterium Staphylococcus auriculans DBF63 has been shown to grow on dibenzofuran as a sole carbon and energy source, initiating degradation through dioxygenase enzymes. This process typically involves the hydroxylation of the aromatic rings, followed by ring cleavage. White-rot fungi, such as Stropharia rugosoannulata and Phanerochaete velutina, have also demonstrated the ability to degrade polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). inchem.org These fungi secrete powerful extracellular enzymes like manganese peroxidase (MnP) and laccases, which can oxidize a wide range of persistent organic pollutants. inchem.org While direct evidence for this compound is scarce, it is plausible that similar enzymatic pathways could contribute to its degradation.

Anaerobic degradation of PBDFs often proceeds through a process known as reductive debromination. In this pathway, anaerobic microorganisms use the brominated compound as an electron acceptor, leading to the sequential removal of bromine atoms. This process has been observed for various brominated compounds. For example, the sponge-associated anaerobic bacterium Desulfoluna spongiiphila is capable of reductive debromination of brominated phenols. While not directly studied on PBDFs, similar mechanisms are expected to be a key transformation pathway for these compounds in anoxic environments like sediments and certain soils. Reductive debromination is a crucial first step as it can decrease the toxicity of the compound and make the resulting lesser-brominated dibenzofurans more susceptible to subsequent aerobic degradation.

Cometabolism is another important microbial process where the degradation of a compound like this compound is facilitated by the presence of a primary growth substrate. Microorganisms growing on a primary carbon source can produce enzymes that fortuitously degrade the PBDF, even though the PBDF itself does not serve as a primary energy source. This has been demonstrated for other persistent compounds like 1,4-dioxane, where the presence of substrates like propane (B168953) can enhance its biodegradation. This suggests that in environments with a rich supply of primary substrates, the cometabolic degradation of PBDFs could be a significant transformation pathway.

Microbial Degradation Pathway Conditions Key Microorganisms/Enzymes General Mechanism
Aerobic DegradationAerobicBacteria (Staphylococcus auriculans), Fungi (Stropharia rugosoannulata, Phanerochaete velutina) / Dioxygenases, Manganese Peroxidase, LaccasesHydroxylation and cleavage of aromatic rings
Anaerobic DegradationAnaerobicBacteria (Desulfoluna spongiiphila)Reductive debromination (sequential removal of bromine atoms)
CometabolismAerobic/AnaerobicVarious microorganismsFortuitous degradation by enzymes produced for a primary substrate

Chemical and Advanced Oxidation Methods

In addition to microbial processes, chemical and advanced oxidation methods are being explored for the remediation of environments contaminated with PBDFs. Advanced Oxidation Processes (AOPs) are particularly promising as they involve the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants.

Several AOPs have the potential to degrade this compound:

Photochemical Degradation: This process involves the use of ultraviolet (UV) light to break down pollutants. The photolysis of chlorinated dibenzofurans has been demonstrated, and similar mechanisms are expected for their brominated counterparts. The absorption of UV radiation can lead to the cleavage of the carbon-bromine bonds, initiating the degradation process. The efficiency of photolysis can be enhanced by the presence of photosensitizers.

Sonochemical Degradation: This method utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of the pollutant and the generation of reactive radicals from water molecules. Sonochemical degradation has been shown to be effective for the destruction of other halogenated organic compounds.

Catalytic Oxidation: This technique employs catalysts to promote the oxidation of pollutants at lower temperatures than incineration. Catalytic oxidation is a promising technology for the removal of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from industrial emissions and could be adapted for PBDFs. wikipedia.org

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of this process can be significantly increased by irradiation with UV or visible light (photo-Fenton). These methods are effective in degrading a variety of persistent organic pollutants in aqueous solutions.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. Ozonation has been successfully applied to the treatment of various industrial wastewaters containing refractory organic pollutants.

While these AOPs have shown high efficacy in degrading a wide array of persistent organic pollutants, their application to this compound specifically is not well-documented. Research in this area is needed to determine optimal reaction conditions, degradation kinetics, and the formation of potential transformation products.

Advanced Oxidation Process Principle Potential Application for PBDFs
Photochemical DegradationUV light induces cleavage of chemical bonds.Degradation in water and on surfaces.
Sonochemical DegradationHigh-frequency ultrasound creates localized high temperature and pressure, leading to pyrolysis and radical formation.Treatment of contaminated water and slurries.
Catalytic OxidationUse of catalysts to promote oxidation at lower temperatures.Control of industrial emissions and remediation of contaminated soils.
Fenton/Photo-FentonGeneration of hydroxyl radicals from hydrogen peroxide and iron ions, enhanced by light.Treatment of contaminated water and soil.
OzonationDirect oxidation by ozone or through the formation of hydroxyl radicals.Water and wastewater treatment.

Analytical Monitoring and Detection of PBDFs in Environmental Samples

The accurate monitoring and detection of PBDFs, including this compound, in environmental samples are essential for assessing the extent of contamination and for human exposure risk assessment. Due to their persistence and toxicity at very low concentrations, highly sensitive and selective analytical methods are required.

The standard analytical approach for the determination of PBDFs involves several key steps:

Sampling: The collection of representative samples from various environmental matrices such as air, water, soil, and sediment is the first critical step. inchem.org For air monitoring, high-volume samplers with filters and adsorbent materials are typically used. epa.gov Soil and sediment samples are collected using corers or grabs, and water samples are collected in clean, non-reactive containers. epa.govpca.state.mn.uscutm.ac.in

Sample Preparation: This is often the most complex and labor-intensive part of the analysis. It involves extraction of the target analytes from the sample matrix, followed by a multi-step cleanup process to remove interfering compounds.

Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) are commonly used for solid samples like soil and sediment, using organic solvents. itrcweb.org Liquid-liquid extraction or solid-phase extraction (SPE) is employed for water samples.

Cleanup: The crude extracts are subjected to a series of chromatographic cleanup steps, often using columns packed with materials like silica (B1680970) gel, alumina, and activated carbon to isolate the PBDFs from other co-extracted compounds. itrcweb.org

Instrumental Analysis: The final determination of PBDFs is typically performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). epa.gov

Gas Chromatography (GC): This technique separates the different PBDF congeners based on their boiling points and polarity as they pass through a long, narrow capillary column. wikipedia.org

Mass Spectrometry (MS): The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the characteristic mass-to-charge ratios of the molecular ions and their fragments, allowing for highly specific and sensitive quantification. wikipedia.org The use of tandem mass spectrometry (GC-MS/MS) or quadrupole time-of-flight mass spectrometry (GC-QTOF) can further enhance selectivity and sensitivity. nih.gov

The complexity and cost of these analytical methods have led to the exploration of alternative screening techniques, such as biosensors, which could provide rapid and cost-effective monitoring of BFRs, including PBDFs, in the future. frontiersin.org

Analytical Step Technique Description
Sampling High-Volume Air Sampling, Coring, Grab SamplingCollection of representative samples from air, soil, sediment, and water. inchem.orgepa.gov
Extraction Soxhlet, Pressurized Liquid Extraction (PLE), Solid-Phase Extraction (SPE)Isolation of PBDFs from the sample matrix using organic solvents. itrcweb.org
Cleanup Column Chromatography (Silica, Alumina, Carbon)Removal of interfering compounds from the sample extract. itrcweb.org
Analysis Gas Chromatography-Mass Spectrometry (GC-MS), GC-MS/MS, GC-QTOFSeparation, identification, and quantification of individual PBDF congeners. wikipedia.orgnih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,4-Dibromodibenzo[b,d]furan?

The compound is synthesized via bromination of dibenzofuran derivatives. Bromine reacts through 1,4-addition mechanisms in methanol, forming a dibromide intermediate that undergoes elimination to yield the final product. This pathway mirrors furan bromination, where bromine adds to the conjugated diene system .

Q. Which analytical techniques are optimal for detecting this compound in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) with dynamic headspace sampling is preferred due to its enhanced sensitivity. Studies on furan detection demonstrate a 30-fold increase in signal intensity compared to static methods, enabling trace-level quantification in complex samples .

Q. How does the electronic configuration of this compound affect its spectroscopic characterization?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. The bromine substituents induce distinct splitting patterns in 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra, while isotopic signatures in HRMS confirm molecular composition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine addition in dibenzofuran systems?

Computational studies using density functional theory (DFT) reveal that bromine preferentially attacks the 1,4-positions due to lower activation energies at these sites. The reaction proceeds via a cyclic bromonium ion intermediate stabilized by resonance in the aromatic system .

Q. How can contradictions in reported metabolic pathways of halogenated dibenzofurans be resolved experimentally?

Isotope-labeled analogs (e.g., 13C^{13}\text{C}- or 2H^2\text{H}-substituted compounds) combined with LC-MS/MS allow differentiation of primary metabolites from degradation artifacts. For example, tracking cis-2-butene-1,4-dial adducts—a reactive metabolite of furan—clarifies bioactivation pathways .

Q. What strategies mitigate data discrepancies in thermochemical stability studies of this compound?

Differential scanning calorimetry (DSC) and combustion calorimetry provide complementary data on enthalpy and Gibbs free energy. Comparative analysis with unsubstituted dibenzofuran quantifies the destabilizing effect of bromine substituents .

Q. How do crystallographic parameters inform the design of this compound derivatives with tailored properties?

Single-crystal X-ray diffraction reveals bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles critical for stacking interactions. Bromine substitution at 1,4-positions induces planar distortion, enhancing thermal stability but reducing solubility .

Q. What experimental evidence supports the genotoxic potential of this compound metabolites?

Ames assays with TA104 strains and DNA adduct profiling via 32P^{32}\text{P}-postlabeling demonstrate that α,β-unsaturated dialdehydes (e.g., brominated analogs of cis-2-butene-1,4-dial) form mutagenic etheno-adducts with deoxyguanosine .

Q. How do environmental degradation pathways of this compound compare to those of furan?

OH radical-initiated oxidation studies show rapid degradation via C-Br bond cleavage, forming dibenzo[b,d]furan-1,4-dione. Rate constants (kOHk_{\text{OH}}) measured by API-MS align with furan’s atmospheric reactivity, but bromine substituents accelerate photolysis .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

Natural bond orbital (NBO) analysis identifies electron-deficient carbons at the 2- and 3-positions, enabling Suzuki-Miyaura couplings. Transition state modeling (e.g., Gaussian 09) confirms lower activation barriers for Pd-catalyzed reactions at these sites .

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